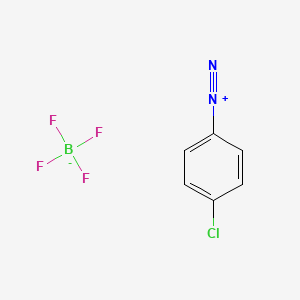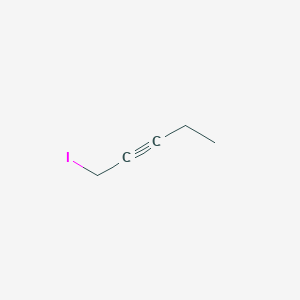
1-(2,2-difluoroethenyl)-4-methoxybenzene
Übersicht
Beschreibung
1-(2,2-Difluoroethenyl)-4-methoxybenzene, also known as DFM, is a fluorinated aromatic hydrocarbon. It is commonly used in organic synthesis, as a reagent in the preparation of various organic compounds, and as an intermediate in the manufacture of pharmaceuticals. DFM is a versatile and useful reagent, due to its ability to form stable and selective carbon-carbon bonds. It is also used in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 1-(2,2-difluoroethenyl)-4-methoxybenzene involves the reaction of 1,4-dimethoxybenzene with 2,2-difluoroethanol in the presence of a strong acid catalyst, followed by dehydration of the resulting intermediate to yield the target compound.
Starting Materials
1,4-dimethoxybenzene, 2,2-difluoroethanol, Strong acid catalyst
Reaction
Step 1: Mix 1,4-dimethoxybenzene and 2,2-difluoroethanol in a reaction flask., Step 2: Add a strong acid catalyst, such as sulfuric acid or hydrochloric acid, to the reaction mixture., Step 3: Heat the reaction mixture to reflux for several hours, stirring continuously., Step 4: Allow the reaction mixture to cool to room temperature., Step 5: Extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane., Step 6: Dry the organic layer over anhydrous sodium sulfate., Step 7: Concentrate the organic layer under reduced pressure to yield the target compound, 1-(2,2-difluoroethenyl)-4-methoxybenzene.
Wirkmechanismus
1-(2,2-difluoroethenyl)-4-methoxybenzene is a versatile reagent, due to its ability to form carbon-carbon bonds. It is commonly used in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines, by forming a carbon-carbon bond between the two molecules. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene can be used to form carbon-carbon bonds between two different functional groups, such as alcohols and alkenes.
Biochemische Und Physiologische Effekte
1-(2,2-difluoroethenyl)-4-methoxybenzene is a non-toxic compound and has no known adverse effects on human health. It is not known to be carcinogenic, mutagenic, or teratogenic. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene does not appear to have any significant effect on the environment.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments is its versatility. It can be used in a variety of synthetic reactions, such as the synthesis of heterocyclic compounds, the synthesis of polymers, and the synthesis of dyes and other organic compounds. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene is a non-toxic compound and has no known adverse effects on human health.
One of the main limitations of using 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments is its cost. 1-(2,2-difluoroethenyl)-4-methoxybenzene is a relatively expensive reagent, and it can be difficult to obtain in large quantities. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene is a volatile compound and can be difficult to handle.
Zukünftige Richtungen
There are several potential future directions for the use of 1-(2,2-difluoroethenyl)-4-methoxybenzene in laboratory experiments. One potential application is the synthesis of polymers, such as polyimides and polyamides. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene could be used for the synthesis of other organic compounds, such as fluorescent dyes and catalysts. 1-(2,2-difluoroethenyl)-4-methoxybenzene could also be used in the synthesis of drugs and pharmaceuticals, as well as in the synthesis of heterocyclic compounds, such as indoles and pyrrolidines. Finally, 1-(2,2-difluoroethenyl)-4-methoxybenzene could be used in the synthesis of other fluorinated aromatic hydrocarbons, such as 1,2-difluoro-4-methoxybenzene.
Wissenschaftliche Forschungsanwendungen
1-(2,2-difluoroethenyl)-4-methoxybenzene has been used in various scientific research applications, such as the synthesis of drugs and pharmaceuticals, and the synthesis of fluorescent dyes and other organic compounds. It has also been used in the synthesis of polymers, such as polyimides and polyamides. Additionally, 1-(2,2-difluoroethenyl)-4-methoxybenzene has been used in the synthesis of dyes, catalysts, and other organic compounds.
Eigenschaften
IUPAC Name |
1-(2,2-difluoroethenyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)6-9(10)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSNPYTWRBGHSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454198 | |
| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
CAS RN |
1608-24-8 | |
| Record name | Benzene, 1-(2,2-difluoroethenyl)-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



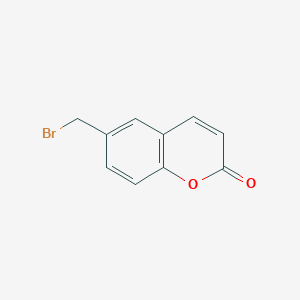
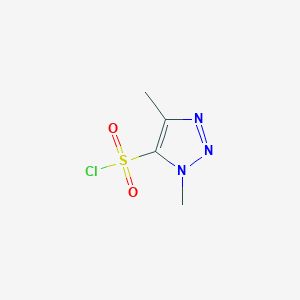
![methyl (1r,3r)-3-amino-1-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate, trans](/img/structure/B6596637.png)
![[(E)-2-azidoethenyl]benzene](/img/structure/B6596639.png)
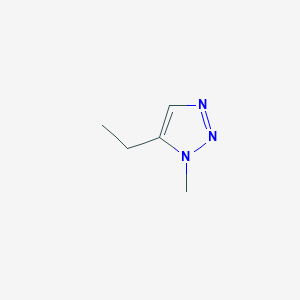
![tert-butyl N-[(1S)-1-(4-aminophenyl)ethyl]carbamate](/img/structure/B6596648.png)
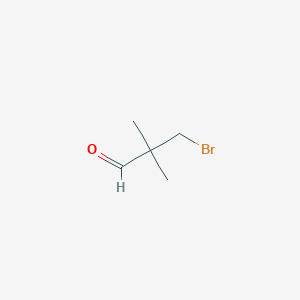
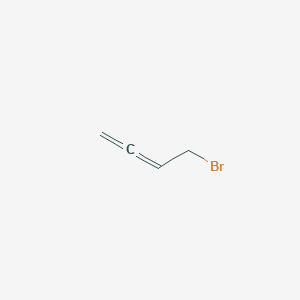
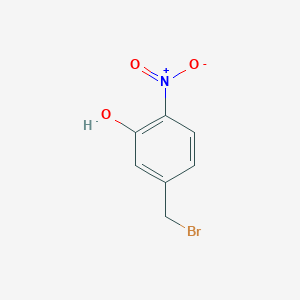
![3-(dimethylamino)-N-[2-(dimethylamino)ethyl]-N-methylpropanamide](/img/structure/B6596697.png)
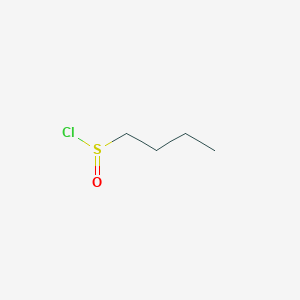
![(2S)-2-[(2S)-2-hydroxypropanamido]-3-phenylpropanoic acid](/img/structure/B6596714.png)
